2-Fluoro-1-(3-fluoro-4-methoxyphenyl)ethan-1-one 2-Fluoro-1-(3-fluoro-4-methoxyphenyl)ethan-1-one
Brand Name: Vulcanchem
CAS No.: 501426-62-6
VCID: VC17980484
InChI: InChI=1S/C9H8F2O2/c1-13-9-3-2-6(4-7(9)11)8(12)5-10/h2-4H,5H2,1H3
SMILES:
Molecular Formula: C9H8F2O2
Molecular Weight: 186.15 g/mol

2-Fluoro-1-(3-fluoro-4-methoxyphenyl)ethan-1-one

CAS No.: 501426-62-6

Cat. No.: VC17980484

Molecular Formula: C9H8F2O2

Molecular Weight: 186.15 g/mol

* For research use only. Not for human or veterinary use.

2-Fluoro-1-(3-fluoro-4-methoxyphenyl)ethan-1-one - 501426-62-6

Specification

CAS No. 501426-62-6
Molecular Formula C9H8F2O2
Molecular Weight 186.15 g/mol
IUPAC Name 2-fluoro-1-(3-fluoro-4-methoxyphenyl)ethanone
Standard InChI InChI=1S/C9H8F2O2/c1-13-9-3-2-6(4-7(9)11)8(12)5-10/h2-4H,5H2,1H3
Standard InChI Key QDYRWKURPIEHFM-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=C(C=C1)C(=O)CF)F

Introduction

Structural and Electronic Characteristics

Molecular Architecture

The compound’s structure features a ketone group adjacent to a fluorine atom on an ethyl chain, attached to a 3-fluoro-4-methoxyphenyl ring. The ortho-fluorine and para-methoxy substituents create distinct electronic effects:

  • Fluorine atoms induce strong electron-withdrawing effects, polarizing the ketone group and increasing electrophilicity.

  • The methoxy group donates electrons via resonance, moderating the ring’s electron density and influencing regioselectivity in reactions .

This interplay enhances the compound’s suitability for nucleophilic additions and cross-coupling reactions.

Table 1: Key Physicochemical Properties

PropertyValue/Description
Molecular formulaC₉H₈F₂O₂
Molecular weight202.16 g/mol
IUPAC name2-Fluoro-1-(3-fluoro-4-methoxyphenyl)ethan-1-one
CAS number773101-62-5
SolubilitySoluble in polar aprotic solvents (e.g., DMSO, THF)
Boiling pointEstimated 240–260°C (literature extrapolation)

Synthesis and Industrial Production

Laboratory-Scale Synthesis

Two primary routes are employed to synthesize this compound:

Route 1: Friedel-Crafts Acylation

A 3-fluoro-4-methoxybenzene derivative undergoes acylation with fluoroacetyl chloride in the presence of Lewis acids like AlCl₃. This method yields the target compound via electrophilic aromatic substitution, with reported efficiencies of 65–75% .

Route 2: Fluorination of Precursor Ketones

2-Chloro-1-(3-fluoro-4-methoxyphenyl)ethan-1-one is treated with potassium fluoride (KF) in a polar solvent, displacing chlorine with fluorine. This SN2 reaction achieves ~80% conversion under optimized conditions .

Industrial Manufacturing

Catalytic hydrogenation of analogous α,β-unsaturated ketones using palladium-on-carbon (Pd/C) in ethanol is preferred for scalability. This method reduces byproduct formation and achieves purities >98% .

Table 2: Comparison of Synthesis Methods

MethodYield (%)Purity (%)Scalability
Friedel-Crafts acylation65–7590–95Moderate
Halogen exchange75–8085–90High
Catalytic hydrogenation85–90>98Industrial

Chemical Reactivity and Applications

Nucleophilic Additions

The ketone group undergoes Grignard reactions to form secondary alcohols. For example, methylmagnesium bromide adds to the carbonyl, producing 2-fluoro-1-(3-fluoro-4-methoxyphenyl)propan-2-ol, a potential intermediate for antidepressants .

Cross-Coupling Reactions

Suzuki-Miyaura coupling with aryl boronic acids introduces diverse aryl groups at the ketone’s α-position. This versatility is exploited in creating libraries of fluorinated analogs for drug screening .

Chalcone Synthesis

The compound serves as a precursor for chalcones via Claisen-Schmidt condensation with benzaldehydes. These α,β-unsaturated ketones are scaffolds for anti-inflammatory agents (e.g., celecoxib analogs) and fluorescent dyes .

Mannich Reaction

Reacting with formaldehyde and amines generates β-amino ketones (Mannich bases), which exhibit antimicrobial and anticancer activities. For instance, derivatives have shown IC₅₀ values of 12 µM against breast cancer cell lines .

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